2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride
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Overview
Description
“2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride” is a chemical compound with the CAS Number: 1220035-51-7 . It has a molecular weight of 286.24 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H23N3O.3ClH/c15-10-9-13-5-7-14 (8-6-13)11-1-3-12-4-2-11;;;/h11-12,15H,1-10H2;3*1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 286.24 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study described the synthesis of a compound structurally similar to 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride, highlighting the process and technological parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
- Chemical Structure Analysis : The molecular structure and spectroscopic properties of related compounds have been characterized using various techniques, including X-ray diffraction and vibrational spectroscopy, providing insights into their chemical behavior (Z. Dega-Szafran et al., 2019).
Pharmacological Research
- Analgesic Activity : Research has shown that certain derivatives of this compound exhibit analgesic activity, suggesting potential for pain management applications (H. Nakamura et al., 1979).
- Antimicrobial Properties : Several studies have investigated the antimicrobial activities of derivatives, indicating effectiveness against various bacteria and fungi, which may have implications for developing new antimicrobial agents (M. Al-Omar et al., 2010); (N. Patel and S. N. Agravat, 2011).
Advanced Applications
- Radiopharmaceuticals : A study demonstrated the use of related compounds in dual labeling with tritium and carbon-14 for radiopharmaceutical applications, which is crucial for tracking and imaging in medical diagnostics (J. Santamaria et al., 1988).
- Molecular Structure Investigations : Quantum chemical calculations have been performed to understand the molecular structure and electronic properties of related compounds, providing valuable information for drug design and material science applications (R. Mekala et al., 2015).
Safety and Hazards
Mechanism of Action
Target of action
Compounds containing piperidine and piperazine rings, like “2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride”, are often found in pharmaceutical drugs due to their ability to interact with various biological targets. These can include receptors, enzymes, and ion channels, among others .
Mode of action
The mode of action would depend on the specific target of “this compound”. It could act as an agonist (activator), antagonist (blocker), or modulator of its target, leading to changes in the target’s activity .
Biochemical pathways
The affected pathways would also depend on the specific target. For example, if “this compound” targets a receptor involved in a signaling pathway, it could influence the downstream effects of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as its solubility, stability, and interactions with transport proteins could affect how well it is absorbed and distributed in the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. These could range from changes in cell signaling to effects on cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interactions with its target .
Properties
IUPAC Name |
2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;/h11-12,15H,1-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPWFHVJJFRDLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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